

# Application Notes: Seviteronel with Low-Dose Dexamethasone

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

[Get Quote](#)

**Seviteronel** is an oral, selective small-molecule inhibitor with a dual mechanism of action: it acts as a **cytochrome P450c17a (CYP17) 17,20-lyase inhibitor** and an **androgen receptor (AR) antagonist** [1] [2] [3]. This dual action suppresses androgen production and blocks AR signaling.

The combination with low-dose dexamethasone, termed **SEVI-D**, has been explored to improve the therapeutic window. Dexamethasone, a corticosteroid, is co-administered to mitigate potential adrenocorticoid insufficiency side effects that can arise from CYP17 inhibition [4].

## Indications and Clinical Rationale

The SEVI-D protocol has been clinically tested in specific patient populations with AR-positive tumors. The rationale is to target the AR pathway, which is a driver in certain cancers beyond prostate and breast cancer.

- **AR-Positive Glioblastoma (GBM):** A Phase 2 study (NCT03600467) investigated SEVI-D in patients with AR-positive recurrent GBM. The study was terminated early, but its design provides the most concrete clinical protocol for the combination [4].
- **Metastatic Castration-Resistant Prostate Cancer (mCRPC):** Studies of **seviteronel** monotherapy in men with mCRPC previously treated with enzalutamide showed a high rate of toxicity and limited efficacy. Subsequent research suggested that further investigation of **seviteronel** should be conducted with low-dose dexamethasone to improve tolerability [5].

## Clinical Dosing Protocol

The table below summarizes the dosing regimen from the AR-positive glioblastoma clinical trial [4].

**Table 1: Clinical Dosing Protocol for SEVI-D**

| Patient Population   | Seviteronel Dose                       | Dexamethasone Dose       | Additional Agents               | Administration                        |
|----------------------|----------------------------------------|--------------------------|---------------------------------|---------------------------------------|
| Men                  | 450 mg (3 x 150 mg tablets) once daily | 0.5 mg tablet once daily | GnRH analogue (depot injection) | Orally, continuously in 28-day cycles |
| Postmenopausal Women | 450 mg once daily                      | 0.5 mg once daily        | Not required                    | Orally, continuously in 28-day cycles |
| Premenopausal Women  | 450 mg once daily                      | 0.5 mg once daily        | GnRH analogue (depot injection) | Orally, continuously in 28-day cycles |

## Safety and Tolerability Profile

Understanding the safety profile is crucial for risk assessment and patient monitoring. The side effects are a composite of **seviteronel**-associated adverse events and known effects of low-dose dexamethasone.

**Table 2: Observed Adverse Events and Management**

| Agent       | Common Adverse Events (Grade 1/2)     | Serious/ Dose-Limiting Toxicities (Grade 3/4)                      | Management Notes                                                                      |
|-------------|---------------------------------------|--------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Seviteronel | Tremor, Nausea, Vomiting, Fatigue [1] | Anemia, Delirium, Mental status changes, Confusional state [1] [5] | The recommended phase 2 dose (RP2D) of seviteronel monotherapy in women is <b>450</b> |

| Agent         | Common Adverse Events (Grade 1/2)                               | Serious/ Dose-Limiting Toxicities (Grade 3/4)                             | Management Notes                                                                                                                   |
|---------------|-----------------------------------------------------------------|---------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
|               |                                                                 |                                                                           | mg QD due to DLTs at higher doses [1].                                                                                             |
| Dexamethasone | Weight gain, Indigestion, Sleep problems, Mild mood changes [6] | Hyperglycemia, Adrenal gland suppression, Infections, "Moon face" [7] [6] | Administer in the morning to minimize sleep disturbances. Monitor blood glucose, potassium levels, and for signs of infection [6]. |

## Preclinical Insights and Experimental Models

While detailed protocols for *in vitro* SEVI-D combination studies are not fully available, key preclinical findings on **seviteronel**'s mechanism provide a foundation for experimental design.

## Mechanism of Action and Signaling Pathway

**Seviteronel**'s dual activity disrupts androgen signaling at two points: it inhibits the production of androgens and blocks the receptor itself [2] [3]. The following diagram illustrates this mechanism and its functional consequences in cancer cells.



[Click to download full resolution via product page](#)

Diagram Title: **Seviteronel** Dual Mechanism and Radiosensitization

Key preclinical findings based on this mechanism include:

- **Radiosensitization: Seviteronel** selectively radiosensitizes AR-positive triple-negative breast cancer (TNBC) cells *in vitro* and in xenograft models. It impairs double-strand break (DSB) repair, as shown by persistent  $\gamma$ H2AX foci, leading to enhanced radiation-induced cell death [2] [3].
- **Distinct from Enzalutamide:** The mechanism of radiosensitization by **seviteronel** appears different from the AR inhibitor enzalutamide. **Seviteronel** treatment combined with radiation led to increased AR binding to DNA damage response genes, a trend not observed with enzalutamide [3].

## Key Considerations for Protocol Implementation

For researchers aiming to implement the SEVI-D protocol, the following points are critical:

- **Patient Selection:** Biomarker-driven patient selection is essential. Confirmation of **AR-positivity** via immunohistochemistry (IHC) is a primary criterion, though standardized cut-offs for positivity are still needed [8] [4].
- **Safety Monitoring:** Implement rigorous safety monitoring for the adverse events listed in Table 2. Special attention should be paid to **neurological/psychiatric effects** (from **seviteronel**) and **metabolic changes** (from dexamethasone) [1] [5] [6].
- **Combination with Radiotherapy:** Preclinical data strongly support the investigation of SEVI-D as a radiosensitization strategy in AR-positive cancers. The proposed mechanism involves disruption of AR-mediated DNA damage repair pathways [2] [3].

The protocol for **seviteronel** with low-dose dexamethasone represents a targeted strategy for AR-positive malignancies. While clinical development has faced challenges, the unique dual mechanism of **seviteronel** and compelling preclinical data on radiosensitization warrant further investigation.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase ... [pmc.ncbi.nlm.nih.gov]

2. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [frontiersin.org]
3. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [pmc.ncbi.nlm.nih.gov]
4. Activity of Seviteronel in Patients With Androgen Receptor (AR) [trial.medpath.com]
5. Phase 2 Study of Seviteronel (INO-464) in Patients ... - PubMed [pubmed.ncbi.nlm.nih.gov]
6. Side effects of dexamethasone tablets and liquid - - [nhs.uk]
7. Dexamethasone (oral route) - Side effects & dosage [mayoclinic.org]
8. Advances of androgen receptor in triple-negative breast ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Application Notes: Seviteronel with Low-Dose Dexamethasone].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548885#seviteronel-with-low-dose-dexamethasone-protocol>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)